Melting Point Differentiation from Closest Regioisomeric and N-Substituted Analogs
N-tert-Butyl-2,6-difluorobenzamide exhibits a melting point of 116–117 °C , which is approximately 78–83 °C higher than the melting point range of 34–38 °C reported for one of its closest analogs, N-tert-butyl-3,5-difluorobenzamide . This large thermal difference, arising solely from the altered fluorine substitution pattern on the aryl ring, provides a definitive, easily measurable criterion for distinguishing between these two N-tert-butyl regioisomers and for confirming compound identity in procurement and inventory management.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 116–117 °C |
| Comparator Or Baseline | N-tert-butyl-3,5-difluorobenzamide: 34–38 °C |
| Quantified Difference | Δ ~ 78–83 °C (target compound melts at a significantly higher temperature) |
| Conditions | ChemicalBook reported values (predicted density conditions: Temp: 20 °C; Press: 760 Torr for target compound ; comparator melting point reported without specified pressure) |
Why This Matters
The 78–83 °C melting point gap enables unambiguous identification of the correct regioisomer by simple melting point apparatus, reducing the risk of using the wrong compound in a synthesis or formulation and serving as a critical quality gate in procurement.
